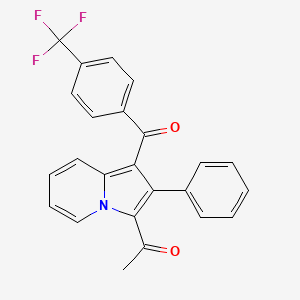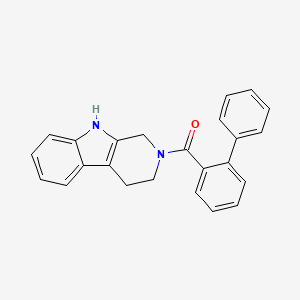
Isoquinoline sulfonyl derivative 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinoline sulfonyl derivative 1 is a compound belonging to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry . Isoquinoline derivatives are characterized by a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure .
Vorbereitungsmethoden
The synthesis of isoquinoline sulfonyl derivative 1 can be achieved through various methods. One common approach involves the use of transition-metal-catalyzed reactions. For example, the nickel-catalyzed cyclization of substituted alkynes with o-haloarylamidines in the presence of water has been reported to yield substituted isoquinoline derivatives . Another method involves the use of amine-catalyzed protocols, where the intramolecular migration of an N-aryl sulfonyl group to the carbon atom of the alkyne moiety is facilitated . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity while minimizing environmental impact .
Analyse Chemischer Reaktionen
Isoquinoline sulfonyl derivative 1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metals, acids, and bases. For instance, the oxidation of isoquinoline derivatives can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide . Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride . Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the desired product . Major products formed from these reactions include various substituted isoquinoline derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
Isoquinoline sulfonyl derivative 1 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and as a ligand for transition-metal-based catalysts . In biology, isoquinoline derivatives have been studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents . In medicine, they are explored for their therapeutic potential in treating various diseases, including neurodegenerative disorders and cardiovascular diseases . In industry, isoquinoline derivatives are used in the production of dyes, pigments, and other fine chemicals .
Wirkmechanismus
The mechanism of action of isoquinoline sulfonyl derivative 1 involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . For example, some isoquinoline derivatives inhibit the activity of DNA gyrase, an essential bacterial enzyme, by binding to an allosteric site and preventing the enzyme from functioning properly . This mechanism is distinct from other known inhibitors and highlights the unique properties of this compound .
Vergleich Mit ähnlichen Verbindungen
Isoquinoline sulfonyl derivative 1 can be compared with other similar compounds, such as quinoline derivatives and other isoquinoline derivatives. Quinoline derivatives, like isoquinoline derivatives, are known for their diverse biological activities and applications in medicinal chemistry . isoquinoline derivatives often exhibit unique structural features and biological activities that set them apart . For example, this compound has been shown to possess potent antibacterial activity against fluoroquinolone-resistant bacteria, a property not commonly observed in quinoline derivatives . Other similar compounds include various substituted isoquinolines and isoquinolinium salts, which also exhibit a range of biological activities and applications .
Eigenschaften
Molekularformel |
C17H21N3O2S |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
5-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-ylsulfonyl)-4-methylisoquinoline |
InChI |
InChI=1S/C17H21N3O2S/c1-12-8-18-9-13-4-2-6-16(17(12)13)23(21,22)20-10-14-5-3-7-19-15(14)11-20/h2,4,6,8-9,14-15,19H,3,5,7,10-11H2,1H3 |
InChI-Schlüssel |
GPOFEWOVDWONOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)N3CC4CCCNC4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Bicyclo[2.2.1]heptanyl-(7-cyclopropylimidazo[1,5-a]pyridin-8-yl)methanol](/img/structure/B10833567.png)
![5-[2,3-bis(fluoranyl)phenyl]-~{N}-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-1~{H}-indazole-3-carboxamide](/img/structure/B10833572.png)






![4-[(4-Chlorophenyl)methyl]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-2,3-dihydro-1,4-benzoxazine](/img/structure/B10833623.png)

